2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one
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Overview
Description
2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one typically involves the bromination of a suitable pyrrolo[2,3-c]pyridine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, especially those involving kinase inhibition and signal transduction.
Chemical Biology: It is employed in the development of chemical probes for investigating biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrolo[2,3-b]pyridine derivative with similar structural features.
2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione: A related compound with an additional azepine ring.
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazole: A compound with a triazole ring fused to the pyrrolo[2,1-c] system.
Uniqueness
2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C7H7BrN2O |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-bromo-1,4,5,6-tetrahydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-4-1-2-9-7(11)6(4)10-5/h3,10H,1-2H2,(H,9,11) |
InChI Key |
TVUGBAGVAZKKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(N2)Br |
Origin of Product |
United States |
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